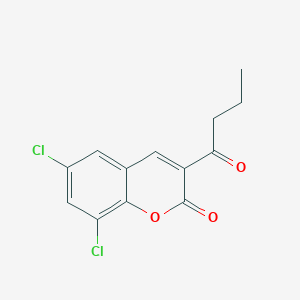

3-butanoyl-6,8-dichloro-2H-chromen-2-one

Description

Contextual Significance of the 2H-Chromen-2-one (Coumarin) Core Structure in Synthetic Chemistry

The 2H-chromen-2-one, or coumarin (B35378), nucleus is a bicyclic heterocyclic compound consisting of a fused benzene (B151609) and α-pyrone ring. wikipedia.org This core structure is found in numerous natural products derived from plants, fungi, and bacteria, where it serves various biological functions. acgpubs.org In synthetic chemistry, the coumarin scaffold is highly valued for its versatility. It serves as a crucial intermediate in the synthesis of a wide array of more complex heterocyclic systems. academie-sciences.frsapub.org

The synthesis of the coumarin core itself can be achieved through several classic organic reactions, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation. nih.govresearchgate.net The Knoevenagel condensation, in particular, is a widely used method for preparing 3-substituted coumarins. sapub.orgyoutube.comslideshare.net This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a β-ketoester, in the presence of a basic catalyst. wikipedia.orgyoutube.com

The inherent reactivity of the coumarin system, with its electrophilic and nucleophilic sites, allows for a diverse range of chemical transformations, making it a valuable building block for combinatorial chemistry and drug discovery programs. academie-sciences.frsapub.org

The Impact of Halogenation and Acyl Substituents on Chromen-2-one Scaffolds in Academic Research

The biological activity and physicochemical properties of the coumarin scaffold can be significantly modulated by the introduction of various substituents. The specific substitutions on 3-butanoyl-6,8-dichloro-2H-chromen-2-one—halogenation at the 6 and 8 positions and an acyl group at the 3-position—are of particular interest in academic research.

Halogenation: The introduction of halogen atoms, such as chlorine, onto the benzene ring of the coumarin nucleus is a common strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. researchgate.net Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. slideshare.netresearchgate.net Specifically, the presence of halogens at the 6 and 8 positions of the coumarin core has been investigated in the context of developing new therapeutic agents. Research on 6,8-dihalogenated coumarin derivatives has shown that these compounds can exhibit significant antiproliferative effects against various cancer cell lines. academie-sciences.fryoutube.com This suggests that the dichloro substitution pattern in this compound could be a key determinant of its potential biological activity.

Acyl Substituents: The presence of an acyl group, such as a butanoyl group, at the 3-position of the coumarin ring is synthetically significant. 3-Acylcoumarins are versatile intermediates for the synthesis of various fused heterocyclic systems, including pyrazoles, isoxazoles, and pyridines. academie-sciences.frsapub.org The reactivity of the acyl group's carbonyl moiety and the adjacent C4 position of the pyrone ring allows for a variety of cyclization and condensation reactions. academie-sciences.fr

From a biological perspective, the nature of the acyl chain can also influence the compound's activity. For instance, studies on long-chain 3-acyl-4-hydroxycoumarins have demonstrated that the length and saturation of the acyl group can affect their antibacterial properties. nih.gov While the butanoyl group is a relatively short chain, its presence introduces a lipophilic character and potential hydrogen bonding capabilities that could modulate the molecule's interaction with biological macromolecules.

The combination of 6,8-dichloro substitution and a 3-butanoyl group on the coumarin scaffold represents a unique molecular architecture that leverages the known effects of both types of substituents.

Current Research Gaps and Opportunities Pertaining to this compound

A thorough review of the scientific literature reveals a notable research gap concerning the specific compound this compound. While extensive research exists on the synthesis and biological evaluation of various 3-acylcoumarins and 6,8-dihalogenated coumarins, the synthesis, characterization, and functional analysis of this particular derivative appear to be unreported.

This lack of specific data presents several opportunities for future research:

Synthesis and Characterization: There is an opportunity to develop and report a robust synthetic route to this compound, likely via a Knoevenagel condensation of 3,5-dichlorosalicylaldehyde (B181256) with an appropriate β-ketoester. Full characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide valuable foundational data.

Biological Screening: Given the known antiproliferative effects of 6,8-dihalogenated coumarins, a primary area of investigation would be the evaluation of this compound for its cytotoxic activity against a panel of cancer cell lines. Further studies could explore its potential as an antibacterial, antifungal, or anti-inflammatory agent.

Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogs with varying acyl chain lengths (e.g., acetyl, propanoyl, pentanoyl) at the 3-position, while maintaining the 6,8-dichloro substitution, would allow for a systematic investigation of how the acyl group influences biological activity. This would provide valuable insights into the structure-activity relationship of this class of compounds.

Chemical Probe Development: Depending on its biological activity and selectivity, this compound could be explored as a chemical probe to study specific biological pathways or as a starting point for the development of more potent and selective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-butanoyl-6,8-dichlorochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O3/c1-2-3-11(16)9-5-7-4-8(14)6-10(15)12(7)18-13(9)17/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZBPUZDOYEPKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Butanoyl 6,8 Dichloro 2h Chromen 2 One and Analogous Structures

Established Synthetic Pathways for 3-Acyl-2H-chromen-2-ones and Halogenated Coumarins

Classical condensation reactions remain fundamental to the synthesis of the coumarin (B35378) scaffold. These methods, often named after their discoverers, provide reliable pathways to 3-acyl and halogenated coumarins, forming the basis for more complex derivatizations.

The Knoevenagel condensation is a widely utilized and versatile method for the synthesis of coumarins, particularly 3-acyl substituted derivatives. wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction, ultimately leading to the formation of a carbon-carbon double bond. wikipedia.orgpurechemistry.org In the context of 3-acylcoumarin synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with a β-ketoester. youtube.com

The general mechanism proceeds through three primary steps: deprotonation, nucleophilic addition, and elimination. purechemistry.org A weak base, commonly an amine like piperidine (B6355638), is used to deprotonate the active methylene compound (e.g., ethyl acetoacetate), forming a highly nucleophilic enolate ion. purechemistry.orgyoutube.com This enolate then attacks the carbonyl carbon of the salicylaldehyde. The subsequent intermediate undergoes an intramolecular cyclization via esterification, followed by dehydration to yield the final 3-acyl-2H-chromen-2-one product. youtube.com

For the specific synthesis of 3-butanoyl-6,8-dichloro-2H-chromen-2-one, the Knoevenagel condensation would utilize 3,5-dichlorosalicylaldehyde (B181256) as the aldehyde component and ethyl 3-oxohexanoate (B1246410) as the active methylene compound. The reaction is typically catalyzed by a weak base.

Key Features of the Knoevenagel Condensation for 3-Acylcoumarins:

| Feature | Description |

| Reactants | A substituted salicylaldehyde and an active methylene compound (e.g., β-ketoester). |

| Catalyst | Typically a weak base such as piperidine or its salts. youtube.comsapub.org |

| Product | An α,β-unsaturated ketone within the coumarin scaffold, specifically a 3-acylcoumarin. wikipedia.org |

| Advantages | Generally high yields and the ability to introduce a wide variety of substituents at the 3-position. youtube.com |

The reaction conditions can be optimized using various catalysts and solvents to improve yields and reaction times. For instance, the use of piperidine acetate (B1210297) and lithium sulfate (B86663) under ultrasound irradiation has been reported to achieve high yields in a short duration. sapub.org

The Pechmann condensation is another cornerstone in coumarin synthesis, traditionally involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. This method is particularly effective for the synthesis of 4-substituted coumarins. However, modifications to the Pechmann condensation allow for its application in the synthesis of various substituted chromen-2-ones.

While the direct synthesis of 3-acylcoumarins via the Pechmann condensation is not its primary application, the reaction is crucial for creating substituted coumarin cores, including halogenated ones. For instance, reacting 3,5-dichlorophenol (B58162) with a suitable β-ketoester under acidic conditions can yield a 6,8-dichloro-4-substituted-2H-chromen-2-one. Subsequent modification would be required to introduce the 3-butanoyl group.

Various acid catalysts can be employed in the Pechmann condensation, with the choice of catalyst often influencing the reaction's efficiency and the types of substrates that can be used.

Common Catalysts in Pechmann Condensation:

| Catalyst | Typical Reaction Conditions |

| Sulfuric Acid | Concentrated H₂SO₄, often at room temperature or with gentle heating. |

| Amberlyst-15 | A solid acid catalyst, allowing for easier workup and catalyst recovery. |

| Montmorillonite K-10 | A clay catalyst that can be used under solvent-free conditions. |

| Ionic Liquids | Can act as both solvent and catalyst, offering green chemistry advantages. |

The versatility of the Pechmann condensation makes it a valuable tool for accessing a wide range of coumarin scaffolds, which can then serve as precursors for more complex molecules like this compound.

The Perkin and Reformatsky reactions represent alternative, though sometimes less direct, pathways to substituted coumarins.

The Perkin reaction typically synthesizes α,β-unsaturated carboxylic acids from the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the acid. For coumarin synthesis, this involves reacting a salicylaldehyde with an anhydride and its corresponding salt. To obtain a dihalogenated coumarin like the 6,8-dichloro derivative, 3,5-dichlorosalicylaldehyde would be the required starting material. While the classic Perkin reaction leads to coumarin-3-carboxylic acids, modifications can be employed to introduce other substituents.

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. In the context of coumarin synthesis, a salicylaldehyde derivative can react with an α-halo ester and zinc, followed by cyclization and dehydration. This method can be adapted to produce halogenated coumarins by starting with the appropriately substituted salicylaldehyde.

Innovative and Green Chemistry Strategies for the Synthesis of this compound

In recent years, a significant focus has been placed on developing more efficient, sustainable, and environmentally friendly methods for chemical synthesis. This has led to the emergence of innovative strategies for the synthesis of coumarin derivatives, including the use of transition metal catalysis and microwave-assisted reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to the derivatization of the coumarin scaffold. While not typically used for the initial formation of the coumarin ring, these methods are invaluable for introducing substituents at various positions, which might be difficult to achieve through classical condensation reactions.

For a molecule like this compound, these methods could be employed in several ways. For example, a pre-formed coumarin with a suitable leaving group (e.g., a triflate or halide) at the 3-position could undergo a Stille, Suzuki, or Sonogashira coupling reaction to introduce the butanoyl group or a precursor.

Examples of Applicable Cross-Coupling Reactions:

| Reaction | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium(0) | Organoboron compound + Organic halide | C-C |

| Stille Coupling | Palladium(0) | Organotin compound + Organic halide | C-C |

| Heck Reaction | Palladium(0) | Alkene + Organic halide | C-C |

| Sonogashira Coupling | Palladium(0) / Copper(I) | Terminal alkyne + Organic halide | C-C |

These reactions offer a high degree of functional group tolerance and can often be performed under mild conditions, making them highly attractive for the late-stage functionalization of complex molecules.

The principles of green chemistry have driven the adoption of technologies like microwave irradiation and solvent-free reaction conditions to improve the efficiency and environmental footprint of chemical syntheses.

Microwave-assisted synthesis utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. ic.ac.uk The Knoevenagel condensation for the synthesis of 3-substituted coumarins has been shown to be highly amenable to microwave irradiation. ic.ac.ukslideshare.net Reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. ic.ac.uk This technique can be applied to the synthesis of this compound to accelerate the condensation of 3,5-dichlorosalicylaldehyde and ethyl 3-oxohexanoate.

Solvent-free methodologies , also known as neat reactions, eliminate the need for volatile organic solvents, which are often toxic, flammable, and environmentally harmful. These reactions are typically carried out by mixing the neat reactants, sometimes with a solid support or catalyst. The Knoevenagel condensation can be effectively performed under solvent-free conditions, often in conjunction with microwave irradiation, to provide a highly efficient and green pathway to coumarin derivatives. slideshare.net This approach not only simplifies the reaction setup and workup but also aligns with the goals of sustainable chemistry.

Asymmetric and Organocatalytic Approaches to 3-Acylcoumarin Stereochemistry

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of coumarin derivatives, offering an alternative to metal-based catalysts. beilstein-journals.orgnih.gov These methods are crucial for producing chiral 3-acylcoumarins, which can exhibit specific biological activities. The primary strategies involve the use of chiral amines, squaramides, or cinchona alkaloids to catalyze reactions such as Michael additions, cycloadditions, and allylic alkylations, thereby creating stereogenic centers with high enantiomeric excess (ee). beilstein-journals.orgchemicalbook.comgoogle.com

For the synthesis of chiral butanoylcoumarin derivatives, a key approach is the enantioselective Michael addition of nucleophiles to a 3-butanoyl-α,β-unsaturated coumarin intermediate. Chiral primary amines derived from cinchona alkaloids have been successfully employed to catalyze the addition of ketones to 3-aroylcoumarins, yielding products with good to excellent yields and enantioselectivities. beilstein-journals.orggoogle.com Similarly, bifunctional organocatalysts, such as those incorporating a squaramide or thiourea (B124793) moiety, can activate both the coumarin substrate and the nucleophile through hydrogen bonding, facilitating a highly controlled stereoselective reaction. chemicalbook.comgoogle.com

A representative example is the enantioselective synthesis of spirooxindole-cyclopropa[c]coumarins through the [2+1] cycloaddition of 3-acylcoumarins and 3-halooxindoles, catalyzed by a quinine-derived squaramide. chemicalbook.com This catalyst generates an ammonium (B1175870) ylide from the halooxindole while the squaramide moiety interacts with the coumarin, directing a Re-face attack to achieve high stereoselectivity. chemicalbook.com While not specific to the butanoyl-dichloro-substituted target, these principles are directly applicable.

Table 1: Examples of Organocatalysts in Asymmetric Synthesis of Coumarin Derivatives

| Catalyst Type | Reaction | Substrate Analogue | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid-Derived Primary Amine | Michael Addition | 3-Aroylcoumarin | Michael Adduct | up to 99% | beilstein-journals.orggoogle.com |

| Quinine-Derived Squaramide | [2+1] Cycloaddition | 3-Acylcoumarin | Spirooxindole-cyclopropa[c]coumarin | High | chemicalbook.com |

| (DHQ)₂PYR | Allylic Alkylation | 3-Cyano-4-methylcoumarin | Functionalized Coumarin | Good to Excellent | chemicalbook.com |

Multi-Component Reactions (MCRs) for Diversification of the 2H-Chromen-2-one Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it ideal for generating libraries of diverse compounds for drug discovery. For the 2H-chromen-2-one scaffold, MCRs provide a powerful platform for introducing a wide range of substituents and building fused heterocyclic systems.

While a specific MCR for the direct synthesis of this compound is not prominently described, analogous structures can be readily synthesized. A common MCR approach for coumarin synthesis involves the reaction of a salicylaldehyde, an active methylene compound, and a third component which can vary widely. For instance, a one-pot, three-component reaction of a salicylaldehyde, acetylacetone, and an alcohol, catalyzed by tetra-n-butylammonium fluoride (B91410) (TBAF), can produce substituted 2H-chromenes. researchgate.net

Furthermore, 4-hydroxycoumarins are excellent substrates in MCRs. For example, the three-component reaction of 4-hydroxycoumarin, an aldehyde, and an isocyanide can lead to the formation of complex fused furocoumarin derivatives. clockss.org Another example is the synthesis of pyranocoumarins through MCRs, which has been extensively reviewed. nih.gov These strategies highlight the potential for developing a one-pot synthesis for butanoyl-dichloro-coumarin derivatives by carefully selecting the appropriate starting materials, such as 3,5-dichlorosalicylaldehyde, a butanoyl-containing active methylene compound, and a third reactive partner.

Radical Annulation and Decarboxylative Strategies in 3-Acylcoumarin Formation

Recent advances in synthetic chemistry have introduced radical and decarboxylative methods as powerful tools for the formation and functionalization of the coumarin core. These strategies often proceed under mild conditions and offer novel pathways for C-C bond formation.

Radical Annulation: Radical annulation has become an efficient method for constructing cyclic and polycyclic compounds. wikipedia.org For the synthesis of 3-acylcoumarins, a photocatalytic approach can be employed where an acyl radical, generated from an aldehyde, reacts with an ynoate followed by cyclization. organic-chemistry.org This method allows for the construction of 3-acyl-4-arylcoumarins. organic-chemistry.org Another strategy involves a visible-light-promoted cascade radical cyclization/hydrolysis of ester arylpropiolates with 1,3-dioxolane (B20135) to yield coumarin-3-aldehydes, which can be further functionalized. researchgate.net

Decarboxylative Strategies: Decarboxylative cross-coupling reactions of coumarin-3-carboxylic acids have emerged as a versatile strategy for introducing substituents at the C3 and C4 positions of the coumarin ring. tandfonline.comnih.gov This method avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity. For instance, the decarboxylative coupling of coumarin-3-carboxylic acids with benzylic C(sp³)-H bonds, catalyzed by copper, can produce 3-benzylcoumarins. fao.org

Palladium-catalyzed decarboxylative allylation of 3-allylcoumarates has also been reported, although this reaction can sometimes lead to allylation at a remote position. researchgate.net A more direct approach is the decarboxylative iodination of coumarin-3-carboxylic acids using molecular iodine, which provides 3-iodocoumarins that are versatile intermediates for further cross-coupling reactions. qu.edu.qa These decarboxylative methods could be adapted for the synthesis of this compound by starting with a suitable coumarin-3-carboxylic acid precursor and employing a butanoylating agent in a decarboxylative acylation reaction, though this specific transformation is not yet well-documented.

Mechanistic Investigations of Reaction Pathways for this compound Synthesis

Understanding the reaction mechanisms is paramount for optimizing reaction conditions and achieving desired product yields and selectivity. The synthesis of this compound, likely proceeding through a Knoevenagel condensation, involves a series of well-defined intermediates and is influenced by the choice of catalyst and the electronic nature of the substituents.

Elucidation of Reaction Mechanisms and Key Intermediates

The most probable synthetic route to this compound is the Knoevenagel condensation of 3,5-dichlorosalicylaldehyde with a β-ketoester like ethyl butyrylacetate, catalyzed by a weak base such as piperidine or an amine. wikipedia.orgyoutube.com The mechanism involves the following key steps:

Enolate Formation: The basic catalyst deprotonates the active methylene group of the β-ketoester (ethyl butyrylacetate) to form a resonance-stabilized enolate. wikipedia.org

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,5-dichlorosalicylaldehyde, forming an aldol-type addition intermediate. wikipedia.orgresearchgate.net

Dehydration: This intermediate undergoes dehydration, eliminating a molecule of water to form a C=C double bond, resulting in an α,β-unsaturated intermediate. researchgate.net

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group then attacks the ester carbonyl group in an intramolecular transesterification reaction, leading to the formation of the coumarin ring and the elimination of an alcohol molecule (e.g., ethanol). youtube.com

The presence of two electron-withdrawing chlorine atoms on the salicylaldehyde ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.

Stereochemical Control and Enantioselectivity in Butanoylcoumarin Synthesis

Achieving stereochemical control is a central theme in modern organic synthesis, particularly for compounds with potential biological applications. In the context of butanoylcoumarins, introducing chirality can be accomplished through asymmetric catalysis. As discussed in section 2.2.3, organocatalysts can be employed to direct the formation of specific stereoisomers.

For instance, in a reaction cascade involving a Michael addition to a coumarin substrate, a bifunctional organocatalyst can create a chiral pocket that favors one enantiomer over the other. nih.gov The catalyst, through hydrogen bonding and/or the formation of transient covalent intermediates (like iminium ions), controls the facial selectivity of the nucleophilic attack. chemicalbook.comgoogle.com

The development of enantioselective Knoevenagel condensations for coumarin synthesis is an active area of research. Chiral catalysts can be designed to control the initial C-C bond formation or a subsequent stereoselective transformation. While specific studies on the enantioselective synthesis of this compound are not available, the principles established for other 3-acylcoumarins provide a clear roadmap for achieving such stereocontrol. researchgate.net

Catalyst Development and Optimization for Specific Product Formation

The choice of catalyst is critical in the synthesis of 3-acylcoumarins, influencing reaction rates, yields, and in some cases, selectivity. For the Knoevenagel condensation, a wide range of catalysts have been explored, from simple amines to more complex heterogeneous and organocatalytic systems. tandfonline.comnih.gov

Catalyst Optimization for Knoevenagel Condensation: The optimization of reaction conditions for the Knoevenagel condensation of salicylaldehydes with active methylene compounds has been extensively studied. Parameters such as the catalyst type, catalyst loading, solvent, and temperature all play a crucial role. researchgate.net For the synthesis of this compound, a weak base like piperidine or morpholine (B109124) is a common choice. youtube.com However, to improve the greenness of the process, solid-supported catalysts, ionic liquids, and even catalyst-free, water-mediated conditions have been investigated for related reactions. nih.govrsc.org

The electronic properties of the substituents on the salicylaldehyde can affect the reaction rate. Electron-withdrawing groups, such as the chloro-substituents in 3,5-dichlorosalicylaldehyde, generally increase the reactivity of the aldehyde, which may allow for milder reaction conditions. nih.govmdpi.com

Table 2: Comparison of Catalysts for Knoevenagel Condensation in Coumarin Synthesis

| Catalyst | Substrates | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Piperidine | Salicylaldehyde, Ethyl Acetoacetate | Ethanol | Reflux | Classical, effective | nih.gov |

| L-Proline | o-Hydroxybenzaldehydes, Dimethyl Malonate | Ionic Liquid | 90 °C | Reusable medium, high yield | nih.gov |

| Nano ZnO | Salicylaldehydes, β-ketoesters | - | - | Efficient, heterogeneous | connectjournals.com |

| Cellulosic Sulfonic Acid (CSA) | Salicylaldehyde, Ethyl Acetoacetate | Solvent-free | - | Solid acid catalyst, high yield | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 3 Butanoyl 6,8 Dichloro 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

One-Dimensional NMR (¹H and ¹³C) Chemical Shift Analysis

For 3-butanoyl-6,8-dichloro-2H-chromen-2-one, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the coumarin (B35378) core and the butanoyl side chain. The aromatic protons on the dichlorinated ring would likely appear as distinct signals in the downfield region, with their coupling patterns providing information about their relative positions. The protons of the butanoyl group would appear in the upfield region, with characteristic multiplicities (e.g., a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group next to the carbonyl).

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbonyl carbons of the lactone and the butanoyl group would be expected to resonate at the lowest field. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine and oxygen substituents.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | δ 7.5-8.0 | δ 115-140 |

| Vinylic CH | δ 8.0-8.5 | δ 140-150 |

| -CH₂- (butanoyl) | δ 2.8-3.2 | δ 35-45 |

| -CH₂- (butanoyl) | δ 1.6-1.9 | δ 15-25 |

| -CH₃ (butanoyl) | δ 0.9-1.2 | δ 10-15 |

| C=O (lactone) | - | δ 155-165 |

| C=O (butanoyl) | - | δ 190-200 |

| C-Cl | - | δ 125-135 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments would be crucial for assembling the molecular structure from the one-dimensional data.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the butanoyl chain and the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the butanoyl side chain and the coumarin core, as well as for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the butanoyl side chain relative to the coumarin ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion of this compound. This high-precision measurement would allow for the unambiguous determination of its elemental formula (C₁₃H₁₀Cl₂O₃), confirming the presence of two chlorine atoms through their characteristic isotopic pattern.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The analysis of these fragments would provide valuable structural information. Expected fragmentation pathways for this compound could include the loss of the butanoyl side chain, cleavage of the lactone ring, and loss of chlorine atoms. Studying these fragmentation patterns would help to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the α,β-unsaturated lactone. Another strong band, likely around 1680-1700 cm⁻¹, would correspond to the C=O stretching of the butanoyl ketone. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would typically appear in the fingerprint region, below 800 cm⁻¹.

Hypothetical IR Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Lactone) | 1720-1740 |

| C=O (Ketone) | 1680-1700 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Lactone) | 1200-1300 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding the compound's physical and chemical properties.

While the specific crystallographic data for this compound is not publicly available, an analysis of the closely related structure, 3-acetyl-6-chloro-2H-chromen-2-one , offers significant insight into the expected molecular geometry and crystal lattice characteristics of substituted 3-acyl-chromen-2-ones. researchgate.net The structural data for this analogue, determined by single-crystal X-ray diffraction, reveals a nearly planar coumarin system. researchgate.net In this related molecule, the coumarin core's planarity is slightly distorted by the acetyl group at the 3-position, which is twisted at a dihedral angle of 6.6(1)° relative to the fused ring system. researchgate.net

The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds and aromatic π–π stacking interactions, which dictate the packing of molecules in the solid state. researchgate.net For this compound, a similar planar coumarin core is expected, with the additional chlorine atom at the 8-position likely influencing crystal packing and intermolecular contacts. The more flexible butanoyl group might exhibit different conformations compared to the acetyl group. The crystallographic parameters for the analogous compound are detailed below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇ClO₃ |

| Formula Weight | 222.62 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.988 (2) |

| b (Å) | 11.010 (7) |

| c (Å) | 11.156 (7) |

| α (°) | 97.078 (9) |

| β (°) | 90.238 (10) |

| γ (°) | 100.049 (10) |

| Volume (ų) | 478.5 (5) |

| Z (molecules/unit cell) | 2 |

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the analysis and purification of synthetic compounds like this compound, ensuring the removal of impurities and the accurate quantification of the final product.

Ultra-High Performance Liquid Chromatography (UHPLC) is a premier analytical technique for assessing the purity and determining the concentration of coumarin derivatives. nih.gov Its principal advantages over conventional HPLC include significantly faster analysis times, superior resolution, and enhanced sensitivity, stemming from the use of columns packed with sub-2 µm particles. researchgate.net

For a compound such as this compound, a reversed-phase UHPLC method is typically employed. This involves a nonpolar stationary phase, most commonly octadecylsilyl (C18), and a polar mobile phase. researchgate.net The separation is achieved by gradient elution, where the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is gradually increased. This allows for the efficient elution of both polar impurities and the relatively nonpolar target compound within a short timeframe. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance across a range of UV wavelengths, or by mass spectrometry (MS) for higher sensitivity and structural confirmation. nih.govchrom-china.com The presence of halogenation on the coumarin ring makes these compounds amenable to analysis by liquid chromatography-tandem mass spectrometry. chrom-china.com

| Parameter | Typical Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 50 mm × 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 5-10 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | PDA (254 nm, 320 nm) or ESI-MS |

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile byproducts that may be present in the final product from its synthesis. nih.gov Coumarin compounds can often be analyzed by GC-MS without the need for chemical derivatization. researchgate.net In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

The resulting mass spectrum provides a molecular fingerprint for each compound. For coumarin-based structures, a characteristic fragmentation pattern is the loss of a carbon monoxide (CO) molecule (28 Da) from the α-pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com This fragmentation is a key diagnostic feature for identifying coumarin-containing compounds. benthamopen.com

In the context of this compound synthesis, GC-MS analysis would be crucial for detecting residual starting materials (e.g., substituted salicylaldehydes), solvents used during the reaction and purification (e.g., ethanol, ethyl acetate), or byproducts from side reactions. The high sensitivity of GC-MS allows for the detection of these impurities even at trace levels, ensuring the purity of the final compound. nih.gov

Computational and Theoretical Investigations of 3 Butanoyl 6,8 Dichloro 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic makeup and potential reactivity of the molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. researchgate.netsemanticscholar.org For 3-butanoyl-6,8-dichloro-2H-chromen-2-one, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry. semanticscholar.org These studies predict key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule in its ground state.

The calculations reveal a largely planar chromen-2-one core, with the butanoyl group at the 3-position introducing a degree of conformational flexibility. Energetic calculations determine the molecule's stability, heat of formation, and strain energy. Furthermore, DFT can predict spectroscopic properties. For instance, vibrational frequency calculations can simulate the infrared (IR) spectrum, helping to assign experimental absorption bands to specific molecular vibrations. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the structure. semanticscholar.org

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

Note: These are representative values based on DFT studies of similar substituted coumarin (B35378) structures. Actual values may vary.

| Parameter | Predicted Value |

|---|---|

| C2=O9 Bond Length | ~1.21 Å |

| C3-C10 Bond Length | ~1.48 Å |

| C6-Cl Bond Length | ~1.74 Å |

| C8-Cl Bond Length | ~1.74 Å |

| C2-O1-C8a Angle | ~121.5° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the region from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com The LUMO represents the region most susceptible to accepting electrons, highlighting its electrophilicity. youtube.com

For this compound, the HOMO is expected to be distributed across the benzopyrone ring system, while the LUMO is anticipated to be localized on the α,β-unsaturated carbonyl system of the pyrone ring, influenced by the electron-withdrawing butanoyl group. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, electron-rich regions (negative potential), such as around the carbonyl oxygen, are typically colored red, while electron-poor regions (positive potential), such as hydrogen atoms, are colored blue. The ESP map for this compound would show significant negative potential around the carbonyl oxygen of both the lactone and the butanoyl group, identifying these as likely sites for electrophilic attack.

Table 2: Frontier Molecular Orbital Properties

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Delocalized over the fused benzene (B151609) and pyrone rings. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | Concentrated on the C3-C4 double bond and the butanoyl carbonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Relatively small, suggesting potential for moderate to high reactivity. |

Molecular Modeling and Simulation for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are used to explore the conformational landscape of the butanoyl side chain. Due to the single bonds, this chain can rotate, leading to different spatial arrangements (conformers) with varying energy levels. Conformational analysis helps identify the most stable, low-energy conformer, which is the most likely structure the molecule will adopt.

Molecular dynamics (MD) simulations can be performed to study the molecule's behavior over time and its interactions with other molecules, such as solvent molecules or biological macromolecules. researchgate.net These simulations can reveal potential intermolecular interactions, including hydrogen bonding, halogen bonding (involving the chlorine atoms), and van der Waals forces. Such studies are particularly valuable in drug design to predict how a molecule might bind to a protein's active site. nih.gov

Structure-Reactivity Relationships and Halogen/Acyl Substituent Effects on the Chromen-2-one Core

The specific substituents on the chromen-2-one core dramatically influence its electronic properties and reactivity. mdpi.comnih.gov

Dichloro Substituents: The two chlorine atoms at the C6 and C8 positions are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the benzene ring, making the entire molecule more electrophilic and influencing its reactivity in aromatic substitution reactions.

Butanoyl Substituent: The butanoyl group at the C3 position is also electron-withdrawing due to the carbonyl group. It pulls electron density from the C3-C4 double bond, making the C4 position more susceptible to nucleophilic attack (a key step in Michael additions).

Predictive Computational Approaches for Guiding Synthetic Strategy and Derivatization

Computational chemistry serves as a predictive tool to guide the synthesis and modification of this compound. tandfonline.com By calculating the reactivity of different sites on the molecule, chemists can predict the most likely outcomes of various reactions. For example, FMO analysis can suggest whether a reaction is likely to be orbitally allowed. wikipedia.org

Furthermore, computational screening of virtual libraries of derivatives can accelerate the discovery of new compounds with desired properties. By systematically modifying the substituents in silico (computationally) and calculating properties such as reactivity, stability, or potential biological activity, researchers can prioritize which derivatives are most promising for actual laboratory synthesis. tandfonline.com This predictive power helps to streamline the synthetic process, saving time and resources by focusing on the most viable candidates.

Investigation of In Vitro Biological Mechanisms and Activities of this compound

Following a comprehensive search of publicly available scientific literature, no specific studies or data were found for the compound "this compound." The requested article, which requires detailed, scientifically accurate information and data tables for specific in vitro biological activities, cannot be generated.

The search results yielded information on various other coumarin (2H-chromen-2-one) derivatives, including those with different substituents at the 3, 6, and 8 positions. For instance, studies were found on related compounds such as 3-acetyl-6-bromo-2H-chromen-2-one and 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile, which have been evaluated for their antiproliferative and other biological activities. mdpi.commdpi.com However, the biological properties of coumarin derivatives are highly dependent on their specific substitution patterns, and data from these related molecules cannot be extrapolated to "this compound" with scientific accuracy.

Without any dedicated research on "this compound," it is not possible to provide the specific details required for the outlined sections:

Investigation of in Vitro Biological Mechanisms and Activities of 3 Butanoyl 6,8 Dichloro 2h Chromen 2 One

In Vitro Antiproliferative Activity and Cellular Cycle Impact Studies

Therefore, the generation of a thorough and scientifically accurate article on this specific compound is not feasible at this time. Further experimental research on "3-butanoyl-6,8-dichloro-2H-chromen-2-one" would be required to produce the information needed to fulfill this request.

Future Research Directions and Unexplored Avenues for 3 Butanoyl 6,8 Dichloro 2h Chromen 2 One Research

Development of Highly Sustainable and Atom-Economical Synthetic Protocols

The future synthesis of 3-butanoyl-6,8-dichloro-2H-chromen-2-one and its analogs will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. benthamdirect.com Traditional methods for coumarin (B35378) synthesis, such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, often rely on harsh conditions and hazardous reagents. iajesm.inresearchgate.net Future research should focus on developing more sustainable alternatives.

Key areas for exploration include:

Catalytic Approaches: The use of novel catalysts, such as Brønsted acidic ionic liquids, can facilitate solvent-free reactions at room temperature, offering a more environmentally benign pathway. rsc.org Heterogeneous catalysts are also attractive due to their ease of separation and reusability.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Biocatalysis: Employing enzymes to catalyze the synthesis can lead to high selectivity under mild conditions, reducing the formation of toxic byproducts. iajesm.in

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a central theme. jocpr.comrsc.org Reactions with high atom economy, such as cycloadditions and rearrangements, will be favored to minimize waste. jocpr.com

Deepening Understanding of Structure-Activity Relationships through Targeted Analog Synthesis

A crucial area of future research will be the systematic synthesis of analogs of this compound to establish clear structure-activity relationships (SAR). nih.govnih.gov The diverse biological activities of coumarins, including anticancer, antimicrobial, and anti-inflammatory properties, are highly dependent on their substitution patterns. iajesm.innih.gov

Future SAR studies should systematically explore:

Modification of the 3-Butanoyl Group: The length and branching of the acyl chain can be varied to probe its influence on biological activity. Introducing different functional groups within this chain could also lead to novel properties.

Variation of the Halogen Substituents: Replacing the chlorine atoms at the 6 and 8 positions with other halogens (fluorine, bromine, iodine) or other electron-withdrawing or -donating groups will help to understand the electronic effects on the molecule's function. nih.gov

Introduction of Substituents at Other Positions: Adding substituents at the 4, 5, or 7 positions of the coumarin ring could further modulate the compound's biological and photophysical properties.

This systematic approach will generate a library of related compounds, providing valuable data for understanding how specific structural features contribute to their activity. nih.gov

Integration with Advanced Bio-screening and Mechanistic Elucidation Platforms

To fully realize the therapeutic potential of this compound and its derivatives, future research must integrate their synthesis with advanced biological screening platforms. researchgate.net High-throughput screening (HTS) can rapidly assess the activity of a large library of compounds against a wide range of biological targets. researchgate.net

Key research avenues include:

Broad-Spectrum Biological Screening: Testing the compounds against a diverse panel of cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in inflammation and neurodegenerative diseases. orientjchem.orgresearchgate.net

Mechanism of Action Studies: For compounds that show significant activity, detailed mechanistic studies will be essential to identify their specific molecular targets and pathways of action. nih.govbiorxiv.org This could involve techniques such as proteomics, genomics, and molecular docking studies. nih.gov

In Silico Modeling: Computational tools can be used to predict the pharmacokinetic properties and potential toxicity of new analogs, helping to guide the design of more effective and safer compounds. researchgate.net

Expansion into Novel Materials Science and Supramolecular Chemistry Applications

The unique photophysical properties of the coumarin scaffold suggest that this compound could have applications beyond biology. mdpi.com Coumarin derivatives are known to be photoreactive and can undergo reversible [2+2] cycloaddition reactions, making them attractive for the development of smart materials. mdpi.com

Future research in this area could focus on:

Photosensitive Polymers: Incorporating the coumarin moiety into polymer chains could lead to materials that respond to light, with potential applications in controlled drug delivery, data storage, and self-healing materials. mdpi.com

Supramolecular Assemblies: The coumarin structure can participate in non-covalent interactions to form ordered supramolecular structures such as gels and liquid crystals. rsc.org The photodimerization of coumarins can be controlled within these assemblies, offering a way to create photoresponsive materials. mdpi.comnih.gov

Fluorescent Probes: The inherent fluorescence of many coumarins can be exploited to develop sensors for detecting specific ions, molecules, or changes in the local environment.

The table below illustrates potential applications of coumarin derivatives in materials science.

| Application Area | Potential Function of Coumarin Moiety |

| Smart Polymers | Photo-crosslinking, photo-switching |

| Drug Delivery | Photo-triggered release |

| Supramolecular Gels | Photo-responsive gelation/de-gelation |

| Optical Materials | Fluorescent dyes, non-linear optics |

Investigation of Synergistic Effects with Other Chemical Entities for Enhanced Functionality

An exciting and relatively unexplored avenue of research is the investigation of synergistic effects between this compound and other chemical compounds. Combining this coumarin derivative with other bioactive molecules could lead to enhanced therapeutic efficacy or novel material properties.

Potential areas for investigation include:

Combination Therapy in Cancer: Evaluating the coumarin's ability to enhance the cytotoxicity of existing chemotherapy drugs, potentially allowing for lower doses and reduced side effects. nih.gov Some coumarin-hybrids have already shown promising results against various cancer cell lines. rsc.org

Antimicrobial Synergy: Testing for synergistic effects with known antibiotics to combat drug-resistant bacteria. Coumarin compounds have been shown to inhibit biofilm formation, which could make bacteria more susceptible to conventional antibiotics. acs.org

Hybrid Molecules: Covalently linking the coumarin scaffold to other pharmacophores to create hybrid molecules with dual or enhanced activity. This approach has been successfully used to develop potent inhibitors of various enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.